molecular formula C16H13Cl4NO5 B297228 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No. B297228
M. Wt: 441.1 g/mol
InChI Key: NCHAUGQPROWNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione selectively binds to the active site of BTK, which prevents BTK from phosphorylating downstream targets in the B-cell receptor signaling pathway. This results in the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab, by sensitizing B-cell malignancies to these agents. In preclinical models, 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has shown efficacy against CLL and NHL, including those with high-risk genetic features.

Advantages and Limitations for Lab Experiments

One advantage of 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has also shown efficacy against B-cell malignancies that are resistant to other BTK inhibitors, such as ibrutinib. However, 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. In addition, 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo.

Future Directions

For 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione research include the evaluation of its safety and efficacy in clinical trials, as well as the identification of biomarkers that can predict response to 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. In addition, 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione may have potential applications in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Further studies are also needed to determine the optimal dosing and treatment regimens for 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, as well as its potential for combination therapy with other anti-cancer agents.

Synthesis Methods

The synthesis of 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-furylmethylamine, which is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the furan ring. The resulting compound is then reacted with 4-amino-2,3,5,6-tetrachloropyridine to form the key intermediate. The final coupling reaction involves the reaction of the intermediate with 3,5-dimethoxy-4-(pyrrolidin-1-yl)benzoic acid, which results in the formation of 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Scientific Research Applications

1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro and in vivo studies have shown that 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione selectively inhibits BTK and suppresses B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. 1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

properties

Molecular Formula

C16H13Cl4NO5

Molecular Weight

441.1 g/mol

IUPAC Name

1,7,8,9-tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C16H13Cl4NO5/c1-24-16(25-2)14(19)8-9(15(16,20)11(18)10(14)17)13(23)21(12(8)22)6-7-4-3-5-26-7/h3-5,8-9H,6H2,1-2H3

InChI Key

NCHAUGQPROWNLY-UHFFFAOYSA-N

SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=CO4)Cl)OC

Canonical SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)N(C3=O)CC4=CC=CO4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.